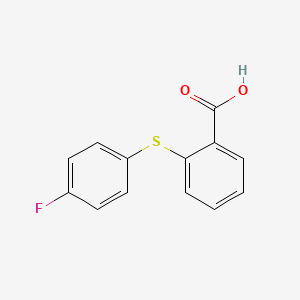

2-(4-Fluorophenyl)sulfanylbenzoic acid

Description

BenchChem offers high-quality 2-(4-Fluorophenyl)sulfanylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)sulfanylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2S/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNICTKWJOJINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560047 | |

| Record name | 2-[(4-Fluorophenyl)sulfanyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13420-72-9 | |

| Record name | 2-[(4-Fluorophenyl)sulfanyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Fluorophenyl)sulfanylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Fluorophenyl)sulfanylbenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide presents estimated values based on structurally analogous compounds, namely thiosalicylic acid and 4-fluorobenzoic acid. Detailed experimental protocols for determining these properties are also provided to facilitate laboratory investigation.

Physicochemical Data Summary

The following table summarizes the estimated physicochemical properties of 2-(4-Fluorophenyl)sulfanylbenzoic acid. These estimations are derived from the known values of thiosalicylic acid and 4-fluorobenzoic acid, which share key structural motifs with the target compound.

| Property | Estimated Value | Analogous Compound Data |

| Melting Point (°C) | 170 - 190 | Thiosalicylic acid: 162-169 °C[1]; 4-Fluorobenzoic acid: 184 °C[2] |

| pKa | 3.5 - 4.2 | Thiosalicylic acid: ~3.5-4.05[1][3]; 4-Fluorobenzoic acid: ~4.14[2] |

| Aqueous Solubility | Slightly soluble in cold water, more soluble in hot water and organic solvents. | Thiosalicylic acid is slightly soluble in water[1]; 4-Fluorobenzoic acid is very slightly soluble in cold water and soluble in hot water[4]. |

| LogP | 2.0 - 2.5 | Thiosalicylic acid: 2.39[1]; 4-Fluorobenzoic acid: 2.07[2] |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below.

Determination of Melting Point

The melting point of a solid organic compound is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of 2-(4-Fluorophenyl)sulfanylbenzoic acid, finely powdered

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline sample is placed in a mortar and finely ground.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.

-

A fresh sample is then heated to about 20°C below the approximate melting point.

-

The heating rate is then slowed to 1-2°C per minute.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Determination of Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound. Potentiometric titration is a standard method for its determination.

Apparatus and Materials:

-

pH meter with a suitable electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Sample of 2-(4-Fluorophenyl)sulfanylbenzoic acid

-

Solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility is low)

-

Standard pH buffers for calibration

Procedure:

-

Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: A precisely weighed amount of the acid is dissolved in a known volume of the chosen solvent in a beaker.

-

Titration Setup: The beaker is placed on a magnetic stirrer, and the pH electrode is immersed in the solution, ensuring the stir bar does not strike it. The burette is filled with the standardized NaOH solution.

-

Titration: The NaOH solution is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the solubility of a compound in a specific solvent.

Apparatus and Materials:

-

Stoppered flasks or vials

-

Shaker or orbital incubator set to a constant temperature (e.g., 25°C)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

-

Sample of 2-(4-Fluorophenyl)sulfanylbenzoic acid

-

Distilled or deionized water

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a series of flasks containing a known volume of water.

-

Equilibration: The flasks are sealed and agitated in a constant temperature shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The flasks are allowed to stand to let any undissolved solid settle.

-

Sample Collection and Filtration: An aliquot of the supernatant is carefully withdrawn and filtered to remove any suspended solid particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a calibrated analytical method (e.g., UV-Vis spectrophotometry by creating a standard curve, or HPLC).

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Determination of the Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method using n-octanol and water is the traditional approach.

Apparatus and Materials:

-

Separatory funnels or stoppered centrifuge tubes

-

Mechanical shaker

-

Centrifuge (if necessary for phase separation)

-

Analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer)

-

Sample of 2-(4-Fluorophenyl)sulfanylbenzoic acid

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

Procedure:

-

Solvent Preparation: n-Octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Sample Introduction: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to a separatory funnel containing a known volume of the other phase.

-

Partitioning: The funnel is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation if an emulsion forms.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations

Experimental Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for determining the melting point of an organic solid using the capillary method.

Caption: Workflow for Melting Point Determination.

References

A Technical Guide to 2-(4-Fluorophenyl)sulfanylbenzoic Acid and Its Structural Analogs

Audience: Researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

The primary focus of this guide shifts to well-documented, structurally similar compounds to provide a basis for understanding the potential characteristics of 2-(4-Fluorophenyl)sulfanylbenzoic acid. The key analogs are 2-(4-Fluorophenyl)benzoic acid and 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid .

A summary of their identifiers and physicochemical properties is presented below.

| Identifier | 2-(4-Fluorophenyl)benzoic acid | 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid |

| CAS Number | 1841-57-2[1] | 54435-14-2[2] |

| Molecular Formula | C₁₃H₉FO₂[1] | C₁₃H₈ClFO₂S[2] |

| Molecular Weight | 216.21 g/mol [1] | 282.72 g/mol [2] |

| IUPAC Name | 2-(4-fluorophenyl)benzoic acid[1] | 4-Chloro-2-[(4-fluorophenyl)thio]benzoic acid |

| Synonyms | 4'-fluoro-[1,1'-biphenyl]-2-carboxylic acid[1] | Benzoic acid, 4-chloro-2-[(4-fluorophenyl)thio]-[2] |

Synthesis and Experimental Protocols

The synthesis of 2-(4-Fluorophenyl)sulfanylbenzoic acid would involve the formation of a diaryl thioether. Established methods for this class of reaction include the Ullmann condensation and the Buchwald-Hartwig amination, adapted for C-S bond formation.

Proposed Synthesis of 2-(4-Fluorophenyl)sulfanylbenzoic acid

A plausible synthetic route would involve the coupling of 2-mercaptobenzoic acid (thiosalicylic acid) with a 4-fluorophenyl halide (e.g., 4-fluoroiodobenzene or 4-fluorobromobenzene) through a copper- or palladium-catalyzed reaction.

Caption: Proposed synthetic routes to 2-(4-Fluorophenyl)sulfanylbenzoic acid.

Experimental Protocol: Ullmann Condensation for Diaryl Thioether Synthesis

The Ullmann condensation is a classic method for forming diaryl ethers and thioethers using a copper catalyst. Modern protocols often use soluble copper catalysts and ligands to improve yields and reaction conditions.

-

Reactants : Aryl halide (1.0 eq.), thiophenol (1.0-1.5 eq.).

-

Catalyst : Copper(I) salt (e.g., CuI, CuBr, Cu₂O) at 5-20 mol%.[3]

-

Ligand : A diamine or diol ligand (e.g., cis-1,2-cyclohexanediol) can be used to improve catalyst performance.[3]

-

Base : An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0 eq.).

-

Solvent : A high-boiling polar aprotic solvent like DMF, DMSO, or NMP.[3][4]

-

Temperature : Typically high temperatures are required, ranging from 80°C to 210°C.[3][4]

-

Procedure : The aryl halide, thiophenol, catalyst, ligand, and base are combined in the solvent under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated with stirring for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up : After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.

Experimental Protocol: Buchwald-Hartwig C-S Cross-Coupling

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that can be adapted for C-S bond formation. It often proceeds under milder conditions than the Ullmann condensation.

-

Reactants : Aryl halide or triflate (1.0 eq.), thiol (1.0-1.2 eq.).

-

Catalyst : A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd₂(dba)₃.

-

Ligand : A bulky, electron-rich phosphine ligand is crucial. Examples include Xantphos, DPEPhos, or Josiphos-type ligands.

-

Base : A non-nucleophilic base is used, such as NaOt-Bu, K₃PO₄, or Cs₂CO₃.

-

Solvent : Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are commonly used.

-

Temperature : Reactions are typically run at elevated temperatures, from 80°C to 110°C.

-

Procedure : The palladium source, ligand, and base are combined in the solvent under an inert atmosphere. The aryl halide and thiol are then added, and the mixture is heated with stirring until the starting materials are consumed.

-

Work-up : The reaction is cooled, filtered to remove inorganic salts, and the filtrate is concentrated. The residue is then purified by column chromatography.

Biological and Pharmacological Profile

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5][6] The biological activities of fluorinated benzoic acid derivatives are diverse.

Potential Antimicrobial Activity

Many heterocyclic derivatives of 4-fluorobenzoic acid have been synthesized and evaluated as antimicrobial agents.[7][8] For instance, some 1,3,4-oxadiazole derivatives of 4-fluorobenzoic acid have shown promising antibacterial and antifungal activities.[7] Similarly, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have demonstrated moderate antibacterial activity against Gram-positive bacteria.[9]

Anticancer Potential

The structurally related compound, 4-(4-Fluorophenyl)benzoic acid, has been identified as a binder to the anti-apoptotic protein Bcl-2 with a dissociation constant (K_D) of 400 μM.[10] This suggests that it could serve as a scaffold for the development of Bcl-2 selective anticancer agents.[10]

Signaling Pathways and Mechanisms of Action

While no specific signaling pathways have been elucidated for 2-(4-Fluorophenyl)sulfanylbenzoic acid, the activity of its analogs provides some insights into potential mechanisms.

Bcl-2 Inhibition Pathway

The binding of 4-(4-Fluorophenyl)benzoic acid to Bcl-2 suggests a potential role in the intrinsic apoptosis pathway. Bcl-2 is a key regulator of apoptosis, and its inhibition can lead to the activation of caspases and programmed cell death in cancer cells.

Caption: Potential mechanism of action via Bcl-2 inhibition.

This technical guide provides a framework for the synthesis and potential biological evaluation of 2-(4-Fluorophenyl)sulfanylbenzoic acid based on the current understanding of its structural analogs. Further experimental work is necessary to fully characterize this compound and its properties.

References

- 1. 2-(4-Fluorophenyl)benzoic acid | C13H9FO2 | CID 2782687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid | C13H8ClFO2S | CID 20357528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalscientificjournal.com [globalscientificjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

biological activity of 2-(4-Fluorophenyl)sulfanylbenzoic acid derivatives

An In-depth Technical Guide on the Biological Activity of 2-(4-Fluorophenyl)sulfanylbenzoic Acid Derivatives

Abstract

Derivatives of 2-(4-fluorophenyl)sulfanylbenzoic acid and related structures, such as 2-(4-Fluorophenyl)-N-phenylacetamide, represent a versatile class of compounds with a broad spectrum of biological activities. The incorporation of a fluorophenyl group often enhances lipophilicity and metabolic stability, making these derivatives promising candidates in drug discovery.[1] Extensive research has demonstrated their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4][5] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these derivatives, with a focus on their therapeutic potential. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical biological pathways and workflows are visualized.

Introduction

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can be modified to develop potent and selective therapeutic agents. Benzoic acid derivatives and their analogues, particularly those containing a fluorinated phenyl ring, have garnered significant attention. The 2-(4-Fluorophenyl)sulfanylbenzoic acid core structure combines several key pharmacophoric features: a carboxylic acid group (or a derivative thereof like an amide), a flexible thioether linkage, and a fluorophenyl moiety. This combination allows for diverse chemical modifications and interactions with various biological targets.[1] These derivatives have been investigated for a range of pharmacological effects, including the induction of apoptosis in cancer cells, inhibition of key inflammatory mediators, and disruption of microbial growth.[2][4][5] This document consolidates the current knowledge on these compounds to aid researchers and drug development professionals.

Anticancer and Cytotoxic Activity

Several studies have highlighted the potential of 2-(4-fluorophenyl)acetamide derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines, with a particular potency observed against prostate carcinoma.[2][3][6]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound ID | Substitution on N-phenyl ring | Cancer Cell Line | IC50 (µM) | Reference Drug (Imatinib) IC50 (µM) | Source |

| 2a | 2-Nitro | PC3 (Prostate) | >100 | 40 | [2][6] |

| 2b | 3-Nitro | PC3 (Prostate) | 52 | 40 | [2][6] |

| 2c | 4-Nitro | PC3 (Prostate) | 80 | 40 | [2][6] |

| 2c | 4-Nitro | MCF-7 (Breast) | 100 | 98 | [2][6] |

| 2d | 2-Methoxy | PC3 (Prostate) | >100 | 40 | [2][6] |

| 2e | 3-Methoxy | PC3 (Prostate) | >100 | 40 | [2][6] |

| 2f | 4-Methoxy | PC3 (Prostate) | >100 | 40 | [2][6] |

| 2b (Halo) | 3-Chlorophenyl | PC3 (Prostate) | 102 | - | [3] |

Note: Studies indicate that derivatives with a nitro moiety (2a-2c) generally exhibit higher cytotoxic effects than those with a methoxy moiety (2d-2f).[2][6]

Experimental Protocol: MTS Cytotoxicity Assay

The in vitro cytotoxicity of the synthesized compounds is commonly determined using the MTS assay, which measures cell viability.[3]

-

Cell Seeding: Cancer cell lines (e.g., PC3, MCF-7, Hela, ACHN, HL-60) are seeded into 96-well microplates at an appropriate density and incubated to allow for cell attachment.[3]

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours). A negative control (vehicle) and a positive control (reference drug like Imatinib) are included.[2]

-

MTS Reagent Addition: After the incubation period, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[3]

-

Incubation and Measurement: The plates are incubated for a further 1-4 hours. Metabolically active cells reduce the MTS tetrazolium compound to a soluble formazan product.[3]

-

Data Analysis: The absorbance of the formazan product is measured at 490 nm using a plate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.[3]

Visualization: Cytotoxicity Assay Workflow

Caption: Workflow for determining anticancer activity using the MTS assay.

Anti-inflammatory Activity

Derivatives of this class have also been investigated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory pathways, such as the Nuclear Factor kappa B (NF-κB) signaling pathway, and the modulation of pro-inflammatory and anti-inflammatory cytokines.[4][7]

Quantitative Data: In Vivo and In Vitro Anti-inflammatory Effects

| Compound/Derivative Class | Assay | Result | Source |

| Fluorine-substituted benzo[h]quinazoline-2-amine | Carrageenan-induced paw edema | Significant reduction in edema | [4] |

| Pyrrole derivative (Compound 3f) | Carrageenan-induced paw edema (14-day treatment, 40 mg/kg) | Paw edema reduced to ~7.7% | [7][8] |

| Pyrrole derivative (Compound 3f) | LPS-induced inflammation (14-day treatment, 40 mg/kg) | Significant decrease in serum TNF-α (p=0.032) | [7][8] |

| Pyrrole derivative (Compound 3f) | LPS-induced inflammation (14-day treatment, 40 mg/kg) | Significant increase in serum TGF-β1 (p=0.045) | [7][8] |

| 4-Maleimidylphenyl-hydrazide derivatives | Nitric Oxide (NO) Inhibition Assay | Compound 14 showed >84% NO inhibition | [9] |

Experimental Protocols

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[7]

-

Animal Grouping: Wistar rats are divided into control, reference (e.g., Diclofenac), and test groups.

-

Compound Administration: The test compounds are administered intraperitoneally at various doses (e.g., 10, 20, 40 mg/kg) either as a single dose or daily for a chronic study (e.g., 14 days).[7][8]

-

Induction of Inflammation: One hour after the final compound administration, a 1% carrageenan solution is injected into the sub-plantar region of the rat's hind paw to induce edema.

-

Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.

This model is used to assess the effect of compounds on systemic inflammatory responses.[7]

-

Treatment: Animals are treated with the test compound or vehicle as described above.

-

LPS Challenge: Lipopolysaccharide (LPS) is administered to induce a systemic inflammatory response.

-

Sample Collection: Blood samples are collected after a specified time.

-

Cytokine Analysis: Serum levels of pro-inflammatory (e.g., TNF-α) and anti-inflammatory (e.g., IL-10, TGF-β1) cytokines are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7]

Visualization: Simplified NF-κB Signaling Pathway Inhibition

Caption: Inhibition of IκBα and p65 phosphorylation blocks NF-κB activation.[4]

Antimicrobial Activity

Derivatives incorporating heterocyclic systems like triazole or oxadiazole alongside the fluorophenyl moiety have shown notable antimicrobial potential.[10][11] They have been screened against a panel of Gram-positive and Gram-negative bacteria.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound Class | Bacterial Strain | MIC (µg/mL) | Source |

| N-acyl-L-valine derivative (Compound 6) | Enterococcus faecium | - (Active in biofilm assay) | [12] |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | Staphylococcus aureus ATCC 6538 | 125 | [13] |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | Bacillus subtilis ATCC 6683 | 125 | [13] |

| 4-fluorophenyl substituted pyrazole (Compound 4) | S. aureus ATCC 33591 | 1 | [14] |

| 1-benzylisatins (Compound 3a, 3b) | Various phytopathogens | Moderate bactericidal activity | [5] |

Experimental Protocol: Broth Microdilution Method

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

-

Preparation of Inoculum: A standardized suspension of the target bacterial strain is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria, no compound) and a negative control (broth, no bacteria) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization: Antimicrobial Susceptibility Testing Workflow

References

- 1. Buy 4-(4-Fluorophenyl)benzoic acid (EVT-323853) | 5731-10-2 [evitachem.com]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. eresearchco.com [eresearchco.com]

- 11. researchgate.net [researchgate.net]

- 12. psecommunity.org [psecommunity.org]

- 13. mdpi.com [mdpi.com]

- 14. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 2-(4-Fluorophenyl)sulfanylbenzoic Acid

Introduction

2-(4-Fluorophenyl)sulfanylbenzoic acid is a derivative of 2-mercaptobenzoic acid (thiosalicylic acid). Structurally, it features a benzoic acid ring with a sulfanyl linkage to a 4-fluorophenyl group at the ortho position. The therapeutic potential of this compound is likely rooted in the known anti-inflammatory and analgesic properties of thiosalicylic acid derivatives. The addition of the 4-fluorophenyl group is a common strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a lead compound, such as metabolic stability, binding affinity, and cell permeability.

This guide will explore the probable molecular targets and signaling pathways through which 2-(4-Fluorophenyl)sulfanylbenzoic acid may exert its pharmacological effects. The primary hypothesized mechanism is the inhibition of enzymes involved in the inflammatory cascade, particularly cyclooxygenases (COX) and potentially lipoxygenases (LOX). Furthermore, modulation of key inflammatory signaling pathways such as NF-κB and MAPK will be considered as potential secondary mechanisms.

Hypothesized Mechanism of Action

The principal mechanism of action for many benzoic acid derivatives with anti-inflammatory properties is the inhibition of prostaglandin synthesis.[[“]] Therefore, it is highly probable that 2-(4-Fluorophenyl)sulfanylbenzoic acid functions as an inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[[“]] By blocking the active site of these enzymes, the compound would prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

The 4-fluorophenyl group may enhance the inhibitory activity and/or selectivity towards COX-2 over COX-1, a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Secondary to its potential COX-inhibitory activity, the compound might also inhibit lipoxygenase (LOX) enzymes, thereby reducing the production of leukotrienes, another class of pro-inflammatory mediators. Additionally, many anti-inflammatory agents interfere with intracellular signaling cascades. It is plausible that 2-(4-Fluorophenyl)sulfanylbenzoic acid could modulate the activity of transcription factors such as NF-κB and the MAPK signaling pathway, both of which are central to the expression of pro-inflammatory genes.[[“]][2]

Data Presentation: Representative Data for Structurally Related Compounds

The following tables present representative quantitative data for known COX and LOX inhibitors to illustrate the type of data that would be generated for 2-(4-Fluorophenyl)sulfanylbenzoic acid in preclinical studies.

Table 1: Representative Cyclooxygenase (COX) Inhibition Data

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen | 1.2 | 3.5 | 0.34 |

| Celecoxib | 7.6 | 0.04 | 190 |

| Indomethacin | 0.1 | 1.7 | 0.06 |

| Hypothetical Data for Test Compound | 2.5 | 0.5 | 5.0 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.

Table 2: Representative 5-Lipoxygenase (5-LOX) Inhibition Data

| Compound | 5-LOX IC₅₀ (µM) |

| Zileuton | 0.5 |

| Nordihydroguaiaretic Acid (NDGA) | 1.2 |

| Hypothetical Data for Test Compound | 5.8 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols

To validate the hypothesized mechanism of action, a series of in vitro and cell-based assays would be required. The following are detailed protocols for key experiments.

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a test compound on purified COX-1 and COX-2 enzymes by measuring the production of prostaglandin E₂ (PGE₂).[3][4]

-

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Hematin and L-epinephrine (co-factors)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Test compound dissolved in DMSO

-

2.0 M HCl (for reaction termination)

-

PGE₂ ELISA kit

-

-

Procedure:

-

In an Eppendorf tube, mix 146 µL of Tris-HCl buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.

-

Add 20 µL of the enzyme solution (0.1 µg COX-1 or 0.2 µg COX-2).

-

Add 2 µL of the test compound at various concentrations (or DMSO for control) and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of arachidonic acid to a final concentration of 5 µM.

-

Incubate for 2 minutes at 37°C.

-

Terminate the reaction by adding 20 µL of 2.0 M HCl.

-

Quantify the amount of PGE₂ produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

2. 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol outlines a spectrophotometric method to assess the inhibitory effect of a test compound on 5-LOX activity by measuring the formation of a conjugated diene.[5][6]

-

Materials:

-

Soybean 5-lipoxygenase

-

Linoleic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

Test compound dissolved in DMSO

-

UV-Vis spectrophotometer

-

-

Procedure:

-

In a quartz cuvette, add 487.5 µL of the enzyme solution in borate buffer.

-

Add 12.5 µL of the test compound at various concentrations (or DMSO for control).

-

Incubate the mixture at room temperature for 5 minutes.

-

Initiate the reaction by adding 500 µL of the linoleic acid substrate solution.

-

Immediately measure the change in absorbance at 234 nm for 5 minutes.

-

The rate of reaction is determined from the slope of the linear portion of the absorbance curve.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Visualizations

The following diagrams illustrate the hypothesized signaling pathways and experimental workflows.

Caption: Hypothesized mechanism of action.

Caption: COX inhibition assay workflow.

Caption: LOX inhibition assay workflow.

Caption: Potential modulation of NF-κB pathway.

Caption: Potential modulation of MAPK pathway.

Conclusion

Based on its structural similarity to known anti-inflammatory agents, 2-(4-Fluorophenyl)sulfanylbenzoic acid is hypothesized to act primarily as an inhibitor of COX enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. The presence of the 4-fluorophenyl group may confer enhanced potency and/or COX-2 selectivity. Secondary mechanisms may involve the inhibition of LOX enzymes and the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

The experimental protocols and data presented in this guide provide a framework for the systematic evaluation of this compound's mechanism of action. Rigorous in vitro and in vivo studies are essential to confirm these hypotheses and to fully characterize the pharmacological profile of 2-(4-Fluorophenyl)sulfanylbenzoic acid. Such investigations will be crucial in determining its potential as a novel therapeutic agent for inflammatory conditions.

References

- 1. What is the mechanism of action of salicylic acid in the body? - Consensus [consensus.app]

- 2. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-Fluorophenyl)sulfanylbenzoic Acid: Synthesis, Properties, and Potential Applications

Chemical Structure and Properties

2-(4-Fluorophenyl)sulfanylbenzoic acid is an organic compound featuring a benzoic acid moiety substituted at the 2-position with a 4-fluorophenylthio group. The key structural feature is the thioether (sulfur) linkage between the two aromatic rings.

Table 1: Physicochemical Properties of 2-(4-Fluorophenyl)sulfanylbenzoic Acid (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₃H₉FO₂S | - |

| Molecular Weight | 248.28 g/mol | - |

| Appearance | White to off-white solid (predicted) | - |

| pKa | ~3.5 (predicted, similar to 2-(phenylthio)benzoic acid) | [1] |

| Solubility | Soluble in organic solvents like DMSO, DMF; limited solubility in water. | [2] |

Note: Experimental data for the target compound is scarce; these values are based on predictions and data from the non-fluorinated analog, 2-(phenylthio)benzoic acid.

Synthesis

The most probable and industrially scalable method for the synthesis of 2-(4-Fluorophenyl)sulfanylbenzoic acid is through a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation.[3] This reaction facilitates the formation of a carbon-sulfur bond between an aryl halide and a thiol.

The logical precursors for this synthesis are thiosalicylic acid (2-mercaptobenzoic acid) and an activated 4-fluoro-substituted aryl halide, such as 1-fluoro-4-iodobenzene .

Caption: Synthetic pathway for 2-(4-Fluorophenyl)sulfanylbenzoic acid via Ullmann condensation.

Experimental Protocol: Ullmann Condensation for 2-(4-Fluorophenyl)sulfanylbenzoic Acid

This protocol is a generalized procedure based on established Ullmann-type C-S coupling reactions.[3][4]

-

Materials:

-

Thiosalicylic acid (1.0 eq)

-

1-Fluoro-4-iodobenzene (1.1 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

-

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add thiosalicylic acid, 1-fluoro-4-iodobenzene, copper(I) iodide, and potassium carbonate.

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture with stirring to a temperature between 120-150 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing dilute hydrochloric acid (1 M) and ice. This will precipitate the crude product and neutralize the base.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

-

-

Characterization:

-

Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Assess purity using High-Performance Liquid Chromatography (HPLC).

-

Potential Biological and Pharmacological Significance

While direct biological data for 2-(4-Fluorophenyl)sulfanylbenzoic acid is not extensively published, the broader class of 2-(arylthio)benzoic acids and related sulfur-containing heterocycles has been investigated for various therapeutic applications. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Therefore, the title compound is a promising scaffold for drug discovery.

The non-fluorinated analog, 2-(phenylthio)benzoic acid, is recognized as a versatile intermediate in pharmaceutical research for developing biologically active molecules.[2][5] Research on structurally similar compounds suggests several potential areas of activity for 2-(4-Fluorophenyl)sulfanylbenzoic acid.

Table 2: Reported Biological Activities of Structurally Related Compounds

| Compound Class / Specific Compound | Biological Activity | Reference(s) |

| 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides | Potent antitubercular and antibacterial agents. | [6] |

| Halogenated 2-arylimino-3-arylthiazolidine-4-ones with benzoic acid | Excellent potency against Staphylococcus epidermidis. | [7] |

| Thio-derivatives of 2-hydroxy-1,4-naphthoquinone | Novel antiplatelet agents for potential use in thrombosis treatment. | [8] |

| 2-(Thio)ureabenzothiazoles | Broad-spectrum antibacterial activity, particularly against Gram-positive pathogens. | [9] |

| 2-Amino-3-acyl-tetrahydrobenzothiophene derivatives | Antibacterial agents with antivirulence activity. | [10] |

These findings suggest that 2-(4-Fluorophenyl)sulfanylbenzoic acid could serve as a valuable starting material or lead compound for the development of new agents targeting infectious diseases and thrombotic disorders. Its potential mechanism of action would likely be explored in relation to the specific targets of these related compound classes.

Caption: Logical relationships of 2-(4-Fluorophenyl)sulfanylbenzoic acid to its core scaffold and potential applications.

Conclusion

2-(4-Fluorophenyl)sulfanylbenzoic acid is a synthetically accessible compound with significant potential in drug discovery and development. While its specific history is not well-documented, its chemical nature and the biological activities of its analogs strongly suggest its utility as a scaffold for creating novel therapeutic agents, particularly in the areas of infectious disease and cardiovascular medicine. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation into its physicochemical properties and pharmacological profile.

References

- 1. Page loading... [guidechem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (Lawsone) as Novel Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-(4-Fluorophenyl)sulfanylbenzoic Acid: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)sulfanylbenzoic acid is a sulfur-containing aromatic carboxylic acid. Its structural features, including a benzoic acid moiety, a thioether linkage, and a fluorophenyl group, make it a compound of interest in medicinal chemistry and materials science. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this molecule, ensuring its purity and structural integrity for further research and development. This guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) and the general experimental protocols for their acquisition.

Data Presentation

Due to the limited availability of specific experimental data for 2-(4-Fluorophenyl)sulfanylbenzoic acid in public databases, the following tables present predicted data and typical data for closely related compounds. This information serves as a reference for researchers working with this or similar molecules.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~13.0 (s, 1H) | -COOH |

| ~8.0-8.2 (m, 1H) | Aromatic CH (ortho to COOH) |

| ~7.2-7.8 (m, 7H) | Aromatic CH |

Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data (Typical Ranges)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| C-H stretch (Aromatic) | 3100-3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1710-1680 | Strong |

| C=C stretch (Aromatic) | 1600-1450 | Medium-Strong |

| C-F stretch | 1250-1000 | Strong |

| C-O stretch (Carboxylic Acid) | 1320-1210 | Strong |

| C-S stretch | 710-670 | Weak-Medium |

| C-H bend (Aromatic) | 900-675 | Strong |

Table 3: Mass Spectrometry (MS) Data

| Technique | Expected m/z | Assignment |

| Electrospray Ionization (ESI) | ~249.03 | [M-H]⁻ |

| ~251.05 | [M+H]⁺ | |

| ~273.03 | [M+Na]⁺ | |

| Electron Ionization (EI) | ~250.04 | Molecular Ion (M⁺) |

| Fragmentation pattern expected. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 2-(4-Fluorophenyl)sulfanylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound.

-

Instrumentation : A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Chemical shifts are referenced to the deuterated solvent signal or TMS.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid State (KBr Pellet) : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Electrospray Ionization (ESI) : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL). The solution is then infused directly into the mass spectrometer or injected via a liquid chromatograph.

-

Electron Ionization (EI) : For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent. For direct insertion, a small amount of the solid is placed in a sample probe.

-

-

Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition :

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

For ESI, both positive and negative ion modes are typically run to observe [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions.

-

For EI, the fragmentation pattern can provide valuable structural information.

-

Mandatory Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 2-(4-Fluorophenyl)sulfanylbenzoic acid.

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Fluorophenyl)sulfanylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to determine the aqueous and organic solubility, as well as the chemical stability of 2-(4-Fluorophenyl)sulfanylbenzoic acid. Due to the limited availability of public data on this specific molecule, this document focuses on established experimental protocols and theoretical degradation pathways. The information herein is intended to equip researchers and drug development professionals with the necessary framework to characterize this compound. This guide adheres to the standards set forth by the International Council for Harmonisation (ICH) for stability testing of new drug substances.

Introduction

2-(4-Fluorophenyl)sulfanylbenzoic acid is an aromatic carboxylic acid containing a thioether linkage. Its structural similarity to other biologically active benzoic acid derivatives suggests its potential for investigation in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its development and application, influencing formulation, bioavailability, and storage conditions. This guide outlines the requisite experimental procedures for a comprehensive physicochemical characterization.

Physicochemical Properties of Structurally Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa | Aqueous Solubility |

| 2-(4-Fluorophenyl)sulfanylbenzoic acid (Target Compound) | C₁₃H₉FO₂S | 264.28 | To be determined | To be determined | To be determined |

| Thiosalicylic acid | C₇H₆O₂S | 154.19 | 2.39 | 3.50 | Slightly soluble |

| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 2.07 | 4.14 | 1200 mg/L |

Table 1: Physicochemical Properties of 2-(4-Fluorophenyl)sulfanylbenzoic Acid and Related Compounds.

Experimental Protocols for Solubility Determination

The solubility of a compound is a critical parameter that affects its absorption and distribution. The following protocols are recommended for determining the solubility of 2-(4-Fluorophenyl)sulfanylbenzoic acid in both aqueous and organic media.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[1][2]

Methodology:

-

Preparation of Saturated Solution: An excess amount of 2-(4-Fluorophenyl)sulfanylbenzoic acid is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: After equilibration, the suspensions are allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in mg/mL or mol/L at each pH and temperature.

Caption: Aqueous Solubility Determination Workflow.

Organic Solvent Solubility Determination

Understanding solubility in organic solvents is crucial for synthesis, purification, and formulation development.

Methodology:

-

Solvent Selection: A range of pharmaceutically relevant organic solvents should be tested (e.g., ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide).

-

Isothermal Titration: A known amount of the compound is placed in a vial at a constant temperature. The solvent is added stepwise with vigorous mixing until the solid is completely dissolved. The point of complete dissolution is determined visually.

-

Gravimetric Method: Alternatively, a saturated solution can be prepared and equilibrated as in the aqueous solubility method. A known volume of the supernatant is then evaporated to dryness, and the weight of the residue is determined.

-

Quantification: The solubility is expressed as mg/mL or g/100g of solvent.

Stability Testing and Degradation Pathway Elucidation

Stability testing is essential to determine the shelf-life of a drug substance and identify potential degradation products. The following protocols are based on the ICH guidelines Q1A(R2) and Q1B.[3][4][5]

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and establish the intrinsic stability of the molecule.[6][7][8]

Stress Conditions:

-

Hydrolytic Stability: The compound is dissolved in aqueous solutions at various pH levels (acidic, neutral, and basic) and heated (e.g., 60-80 °C).[9][10] Samples are taken at different time points and analyzed.

-

Oxidative Stability: The compound is exposed to an oxidizing agent, such as hydrogen peroxide solution, at room temperature or elevated temperatures.

-

Photostability: The solid compound and its solution are exposed to a light source according to ICH Q1B guidelines, with a minimum of 1.2 million lux hours of visible light and 200 W h/m².[4][11][12][13][14]

-

Thermal Stability: The solid compound is exposed to high temperatures (e.g., in 10°C increments above the accelerated stability testing temperature) to assess its thermal degradation.[15]

Analytical Monitoring:

A stability-indicating analytical method, typically RP-HPLC with a photodiode array (PDA) detector, must be developed and validated to separate and quantify the parent compound and all significant degradation products. Mass spectrometry (LC-MS) should be used to identify the structures of the degradation products.

Caption: Forced Degradation Study Workflow.

Hypothetical Degradation Pathway

Based on the chemical structure of 2-(4-Fluorophenyl)sulfanylbenzoic acid, several degradation pathways can be postulated:

-

Oxidation of the Thioether: The sulfide linkage is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide and subsequently the sulfone.

-

Hydrolysis of the Thioether: Under harsh acidic or basic conditions, cleavage of the C-S bond could occur, potentially yielding thiosalicylic acid and 4-fluorophenol.

-

Photodegradation: Aromatic systems can undergo photo-oxidation or rearrangement upon exposure to UV light.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. researchgate.net [researchgate.net]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. fda.gov [fda.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lubrizolcdmo.com [lubrizolcdmo.com]

- 9. img.antpedia.com [img.antpedia.com]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 12. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 13. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 15. ema.europa.eu [ema.europa.eu]

Potential Therapeutic Targets of 2-(4-Fluorophenyl)sulfanylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of 2-(4-Fluorophenyl)sulfanylbenzoic acid. Based on available data, the primary molecular target of this compound and its close analogs is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism, and inflammation. This document summarizes the current understanding of the compound's mechanism of action, presents available quantitative data on its activity, details relevant experimental protocols for its characterization, and visualizes the associated signaling pathways.

Core Therapeutic Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

2-(4-Fluorophenyl)sulfanylbenzoic acid and its closely related analog, 2-(4-Fluorophenyl)sulfanyl-5-nitrobenzoic Acid (ST092305), have been identified as potent agonists of PPARγ. PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. There are three main isotypes: PPARα, PPARδ (also known as PPARβ), and PPARγ. PPARγ is most highly expressed in adipose tissue but is also found in other tissues, including immune cells, and plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitization.

Activation of PPARγ by an agonist like 2-(4-Fluorophenyl)sulfanylbenzoic acid leads to a conformational change in the receptor, causing the dissociation of corepressor proteins and the recruitment of coactivator proteins. This activated receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The therapeutic potential of targeting PPARγ stems from its role in various physiological processes:

-

Metabolic Diseases: By upregulating genes involved in glucose uptake and lipid metabolism, PPARγ agonists can improve insulin sensitivity, making them valuable for the treatment of type 2 diabetes.

-

Inflammation: PPARγ activation can suppress the expression of pro-inflammatory genes by transrepressing key inflammatory transcription factors such as NF-κB and AP-1. This provides a rationale for their use in chronic inflammatory diseases.

-

Cancer: The role of PPARγ in cancer is complex, with some studies suggesting a tumor-suppressive role in certain cancers through the induction of cell cycle arrest and apoptosis.

Quantitative Data

| Compound | Assay Type | Target | Activity | Value |

| 2-(4-Fluorophenyl)sulfanyl-5-nitrobenzoic Acid (ST092305) | Luciferase Reporter Gene Assay | PPARγ | Agonist | EC50 = 30 nM |

| 2-(4-Fluorophenyl)sulfanyl-5-nitrobenzoic Acid (ST092305) | TR-FRET Coactivator Recruitment | PPARγ | Agonist | EC50 = 100 nM |

Disclaimer: The data presented is for a closely related analog and should be considered representative. Specific testing of 2-(4-Fluorophenyl)sulfanylbenzoic acid is required for precise quantitative assessment.

Signaling Pathways

Canonical PPARγ Signaling Pathway

The primary mechanism of action involves the direct binding of the agonist to PPARγ, leading to the transcriptional regulation of target genes.

Caption: Canonical PPARγ signaling pathway initiated by agonist binding.

Transrepression of Inflammatory Signaling

PPARγ agonists can also exert anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors.

Caption: PPARγ-mediated transrepression of NF-κB and AP-1 signaling.

Experimental Protocols

The following are detailed, representative protocols for key assays used to characterize the activity of PPARγ agonists.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate PPARγ and drive the expression of a reporter gene (luciferase).

Workflow Diagram:

Caption: Workflow for a PPARγ luciferase reporter gene assay.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T or other suitable host cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Cells are transiently transfected with an expression vector for human PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

-

-

Compound Treatment:

-

24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of 2-(4-Fluorophenyl)sulfanylbenzoic acid or a reference agonist (e.g., Rosiglitazone). A vehicle control (e.g., DMSO) is also included.

-

-

Incubation:

-

Cells are incubated for an additional 24-48 hours to allow for receptor activation and reporter gene expression.

-

-

Lysis and Luminescence Measurement:

-

The medium is removed, and cells are lysed using a suitable lysis buffer.

-

The cell lysate is transferred to a luminometer plate, and a luciferase assay reagent containing the substrate (e.g., luciferin) is added.

-

The luminescence is measured using a luminometer. If a normalization plasmid was used, the activity of the second reporter is also measured.

-

-

Data Analysis:

-

The relative light units (RLUs) are normalized to the control reporter activity.

-

The fold activation is calculated relative to the vehicle control.

-

The EC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This is a biochemical assay that measures the ligand-dependent interaction between the PPARγ ligand-binding domain (LBD) and a coactivator peptide.

Workflow Diagram:

Caption: Workflow for a PPARγ TR-FRET coactivator recruitment assay.

Methodology:

-

Reagents:

-

Recombinant human PPARγ-LBD fused to a tag (e.g., Glutathione S-transferase, GST).

-

A terbium (Tb)-labeled antibody against the tag (e.g., anti-GST).

-

A fluorescently labeled (e.g., with fluorescein or another suitable fluorophore) peptide corresponding to the LXXLL motif of a known coactivator (e.g., SRC-1).

-

Assay buffer.

-

-

Assay Procedure:

-

Serial dilutions of the test compound are prepared in the assay buffer.

-

The GST-PPARγ-LBD, Tb-anti-GST antibody, and fluorescently labeled coactivator peptide are mixed with the test compound in a microplate.

-

The plate is incubated at room temperature for a defined period (e.g., 1-4 hours) to allow the binding to reach equilibrium.

-

-

Signal Detection:

-

The plate is read in a TR-FRET-compatible plate reader. The donor fluorophore (Tb) is excited, and emission is measured at the donor and acceptor wavelengths.

-

-

Data Analysis:

-

The TR-FRET ratio (acceptor emission / donor emission) is calculated for each well.

-

The EC50 value is determined from the dose-response curve of the TR-FRET ratio versus the compound concentration.

-

Conclusion

2-(4-Fluorophenyl)sulfanylbenzoic acid is a promising compound that likely exerts its therapeutic effects through the activation of PPARγ. Its potential as an insulin sensitizer and an anti-inflammatory agent warrants further investigation. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for the continued research and development of this and related molecules. Future studies should focus on confirming the precise quantitative activity of 2-(4-Fluorophenyl)sulfanylbenzoic acid, evaluating its selectivity across the PPAR isotypes, and exploring its efficacy and safety in preclinical models of metabolic and inflammatory diseases.

The Landscape of 2-(4-Fluorophenyl)sulfanylbenzoic Acid Research: A Review of Available Knowledge

Researchers, scientists, and drug development professionals exploring the therapeutic potential of novel small molecules will find the chemical space around benzoic acid derivatives to be a fertile ground for discovery. Within this class, 2-(4-Fluorophenyl)sulfanylbenzoic acid presents as a molecule of interest, though a comprehensive review of existing literature reveals a landscape where direct research is sparse, necessitating an examination of related compounds to infer its potential properties and synthetic pathways.

Synthetic Approaches: The Ullmann Condensation as a Probable Route

The synthesis of diaryl thioethers, such as 2-(4-Fluorophenyl)sulfanylbenzoic acid, is commonly achieved through the Ullmann condensation. This copper-catalyzed reaction provides a reliable method for the formation of a carbon-sulfur bond between an aryl halide and a thiol.[1][2]

Proposed Experimental Protocol for Synthesis

A plausible synthetic route for 2-(4-Fluorophenyl)sulfanylbenzoic acid would involve the reaction of 2-mercaptobenzoic acid (thiosalicylic acid) with 1-fluoro-4-iodobenzene (or a similarly activated aryl halide) in the presence of a copper catalyst and a base.

Materials:

-

2-Mercaptobenzoic acid

-

1-Fluoro-4-iodobenzene

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., phenanthroline)

-

A base (e.g., potassium carbonate or sodium hydride)

-

A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-mercaptobenzoic acid, the base, and the solvent.

-

Stir the mixture until the 2-mercaptobenzoic acid is fully dissolved and has formed the corresponding thiolate.

-

Add copper(I) iodide and the ligand to the reaction mixture.

-

Add 1-fluoro-4-iodobenzene to the mixture.

-

Heat the reaction to a temperature typically ranging from 120 to 160 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove the inorganic salts and the solvent. This typically involves partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water, followed by acidification of the aqueous layer to precipitate the product.

-

Isolate the crude product by filtration.

-

Purify the product by recrystallization from a suitable solvent system to yield 2-(4-Fluorophenyl)sulfanylbenzoic acid.

This proposed protocol is based on established Ullmann-type C-S coupling reactions.[1] A similar procedure has been described for the synthesis of the related compound, 2-((4-(trifluoromethyl)phenyl)thio)benzoic acid.[3]

Potential Biological Activities: Inferences from Related Structures

While specific biological data for 2-(4-Fluorophenyl)sulfanylbenzoic acid is not available, the broader class of benzoic acid derivatives exhibits a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4]

Anti-inflammatory Potential

Many benzoic acid derivatives are known to possess anti-inflammatory properties.[5][6] For instance, derivatives of salicylic acid (2-hydroxybenzoic acid) are widely used as non-steroidal anti-inflammatory drugs (NSAIDs).[5] The structural similarity of 2-(4-Fluorophenyl)sulfanylbenzoic acid to these compounds suggests that it may also exhibit anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes. A study on a related pyrrole-containing propanoic acid derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model.[7][8]

Enzyme Inhibition

The potential for 2-(4-Fluorophenyl)sulfanylbenzoic acid to act as an enzyme inhibitor is another area for investigation. Various benzoic acid derivatives have been shown to inhibit enzymes such as tyrosinase and carnitine acetyltransferase.[9][10] The specific enzymatic targets for 2-(4-Fluorophenyl)sulfanylbenzoic acid would need to be determined through in vitro screening assays.

Characterization and Data Presentation

Should 2-(4-Fluorophenyl)sulfanylbenzoic acid be synthesized, a full characterization would be necessary to confirm its structure and purity. The following tables outline the expected data to be collected.

Table 1: Physicochemical and Spectroscopic Data for 2-(4-Fluorophenyl)sulfanylbenzoic acid

| Property | Expected Data |

| Molecular Formula | C₁₃H₉FO₂S |

| Molecular Weight | 248.28 g/mol |

| Appearance | Crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Expected signals for aromatic protons of the benzoic acid and fluorophenyl rings. The chemical shifts and coupling constants would be diagnostic of the substitution pattern. |

| ¹³C NMR | Expected signals for the carboxylic acid carbon, the sulfur-bearing carbons, and the other aromatic carbons. |

| ¹⁹F NMR | A single resonance corresponding to the fluorine atom on the phenyl ring. |

| FT-IR (cm⁻¹) | Characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-S and C-F bond vibrations.[11][12] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Table 2: Hypothetical Biological Activity Data for 2-(4-Fluorophenyl)sulfanylbenzoic acid

| Assay Type | Target | Metric | Value (Hypothetical) |

| Enzyme Inhibition | COX-1 | IC₅₀ | To be determined |

| COX-2 | IC₅₀ | To be determined | |

| 5-LOX | IC₅₀ | To be determined | |

| Antiproliferative | Cancer Cell Line A | GI₅₀ | To be determined |

| Cancer Cell Line B | GI₅₀ | To be determined | |

| Antimicrobial | Bacterial Strain X | MIC | To be determined |

| Fungal Strain Y | MIC | To be determined |

Logical Workflow for Future Research

To systematically investigate the properties of 2-(4-Fluorophenyl)sulfanylbenzoic acid, the following workflow is proposed:

Caption: Proposed research workflow for 2-(4-Fluorophenyl)sulfanylbenzoic acid.

Conclusion

While direct experimental data on 2-(4-Fluorophenyl)sulfanylbenzoic acid remains elusive in the current body of scientific literature, a foundational framework for its study can be established based on the well-documented chemistry and biology of related benzoic acid derivatives. The Ullmann condensation stands out as a primary candidate for its synthesis. Inferences from analogous structures suggest that its biological profile may include anti-inflammatory and enzyme-inhibitory activities. The proposed workflow provides a clear roadmap for future research that would be necessary to fully elucidate the chemical, physical, and biological properties of this compound and to determine its potential as a therapeutic agent. Further investigation is required to populate the data tables and to understand its mechanism of action and potential signaling pathway interactions.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. CN107176916A - A kind of 2-ï¼To TRIFLUOROMETHYLPHENYLTHIOï¼The preparation method of benzoic acid - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitory effects of 4-vinylbenzaldehyde and 4-vinylbenzoic acid on the activity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of carnitine acetyltransferase by metabolites of 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. docbrown.info [docbrown.info]

An In-depth Technical Guide to the Structural Analogs of 2-(4-Fluorophenyl)sulfanylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs of 2-(4-fluorophenyl)sulfanylbenzoic acid, a scaffold with potential applications in medicinal chemistry. This document details synthetic methodologies, explores the structure-activity relationships (SAR), and presents available biological data for key analogs. Experimental protocols for the synthesis and biological evaluation of related compounds are provided to facilitate further research and development in this area. The information is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

The 2-(arylsulfanyl)benzoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and target affinity. This guide focuses on the structural analogs of 2-(4-fluorophenyl)sulfanylbenzoic acid, exploring modifications of this core structure to understand its therapeutic potential.

Synthetic Strategies

The primary synthetic route to 2-(arylsulfanyl)benzoic acids and their analogs is the Ullmann condensation reaction. This copper-catalyzed nucleophilic aromatic substitution reaction provides a versatile method for the formation of the diaryl sulfide bond.

General Experimental Protocol: Ullmann Condensation

A common method for the synthesis of 2-(arylsulfanyl)benzoic acids involves the reaction of a 2-halobenzoic acid with a thiophenol in the presence of a copper catalyst and a base.

Materials:

-

2-Chlorobenzoic acid (or other 2-halobenzoic acid)

-

4-Fluorothiophenol (or other substituted thiophenol)

-

Copper(I) iodide (CuI) or other copper catalyst

-

Potassium carbonate (K₂CO₃) or other suitable base

-

N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

Procedure:

-

To a reaction vessel, add 2-chlorobenzoic acid (1 equivalent), 4-fluorothiophenol (1.1 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

-

Add anhydrous DMF to the mixture.

-

Heat the reaction mixture at 120-150 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

Logical Workflow for Ullmann Condensation:

Caption: General workflow for the synthesis of 2-(arylsulfanyl)benzoic acids via Ullmann condensation.

Structural Analogs and Biological Activity

While specific structure-activity relationship (SAR) studies on a broad library of 2-(4-fluorophenyl)sulfanylbenzoic acid analogs are not extensively reported in the public domain, analysis of related structures from the scientific literature allows for the extrapolation of potential trends. The primary focus of analogous compounds has been in the area of oncology.

Modifications of the Benzoic Acid Ring